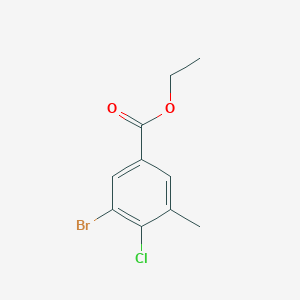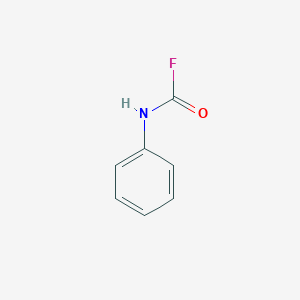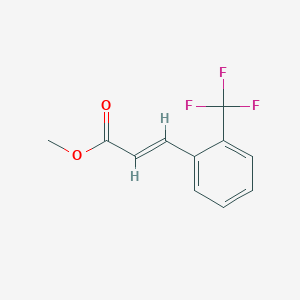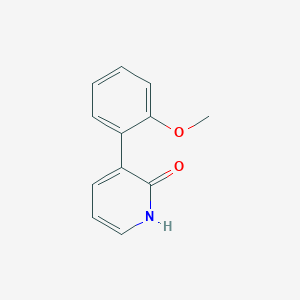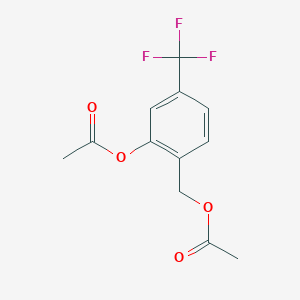
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate (TFMBA) is an organic compound belonging to the class of esters. It is a colorless, low-volatility liquid with a strong odor and is often used as a flavoring agent, fragrance, and solvent in various industries. TFMBA has been studied for its potential use in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.
Applications De Recherche Scientifique
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has been studied for its potential use in a variety of scientific research applications. The compound has been used as a model compound for studying the mechanism of action of esterase enzymes and as a substrate for the development of enzyme-based biosensors. Additionally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has also been used to study the effects of fluorine-containing compounds on the environment.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is not fully understood. It is believed that the compound is hydrolyzed by esterase enzymes, which break the ester bond and release the two components of the molecule. These components are then further metabolized by other enzymes. Additionally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is thought to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate are not well understood. The compound is believed to be rapidly metabolized in the body and is not thought to accumulate in tissues. However, studies in animals have shown that 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate can cause an increase in heart rate, as well as changes in blood pressure and respiration. Additionally, the compound has been found to be toxic to certain aquatic organisms at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is relatively non-toxic. Additionally, the compound has a low vapor pressure, making it suitable for use in volatile solvent systems. The main limitation of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is that it is not very soluble in water, which can limit its use in aqueous systems.
Orientations Futures
There are several potential future directions for the use of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate. The compound could be used to study the effects of fluorine-containing compounds on the environment, as well as the mechanism of action of esterase enzymes. Additionally, the compound could be used to develop enzyme-based biosensors and to study the effects of trifluoromethyl compounds on the body. Finally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate could be used to develop new drugs and therapeutic agents.
Méthodes De Synthèse
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is synthesized through a multi-step process involving the reaction of trifluoroacetic anhydride with 4-(trifluoromethyl)benzyl alcohol in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction mixture is then cooled and the product is extracted with ethyl acetate, followed by purification and distillation to obtain the desired compound.
Propriétés
IUPAC Name |
[2-acetyloxy-4-(trifluoromethyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-7(16)18-6-9-3-4-10(12(13,14)15)5-11(9)19-8(2)17/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYINFYKQFJAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(F)(F)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



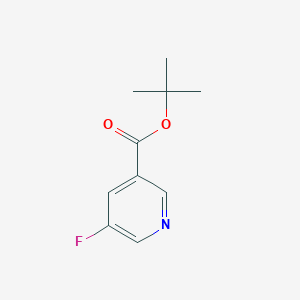
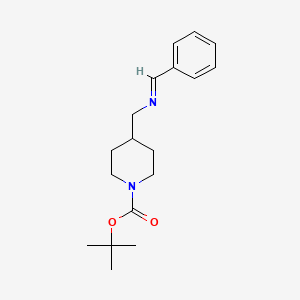

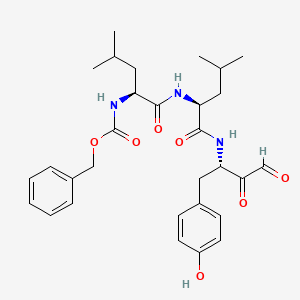
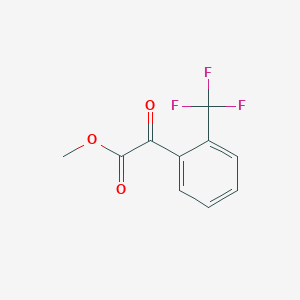
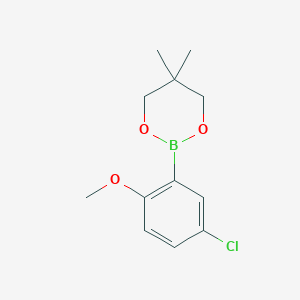
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)
